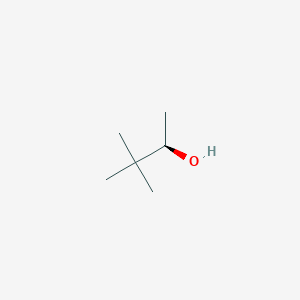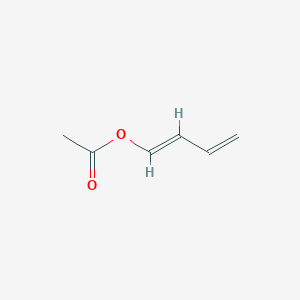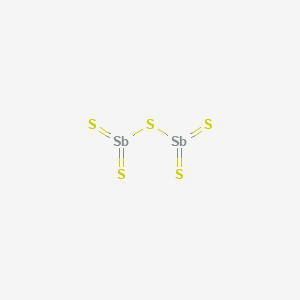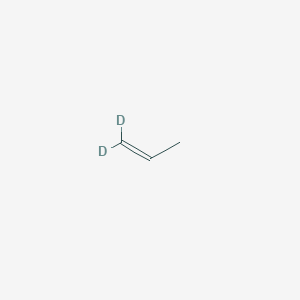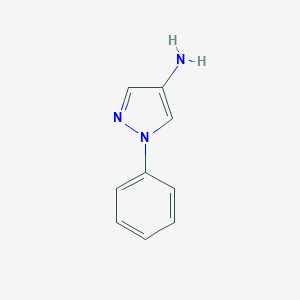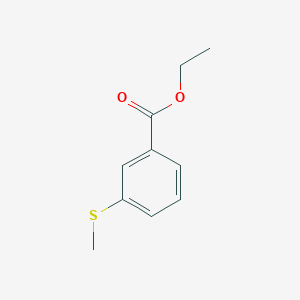
Ethyl 3-methylsulfanylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methylsulfanylbenzoate is an organic compound with the chemical formula C10H12O2S. It is commonly used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. However, it also has potential applications in scientific research due to its unique chemical properties. In
Wirkmechanismus
The mechanism of action of ethyl 3-methylsulfanylbenzoate is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects through the inhibition of reactive oxygen species and the modulation of various signaling pathways in the body.
Biochemische Und Physiologische Effekte
Studies have shown that ethyl 3-methylsulfanylbenzoate has a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell types, including human skin cells and liver cells. It has also been shown to increase the activity of antioxidant enzymes in the body, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 3-methylsulfanylbenzoate in lab experiments is its low toxicity. It has been found to be relatively safe for use in cell culture and animal studies. However, its solubility in water is limited, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for the use of ethyl 3-methylsulfanylbenzoate in scientific research. One area of interest is its potential use in the development of new drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. It may also have applications in the development of new materials, such as biodegradable polymers and coatings. Further research is needed to fully explore its potential in these areas.
Synthesemethoden
The synthesis of ethyl 3-methylsulfanylbenzoate can be achieved through a reaction between 3-methylthiophene-2-carboxylic acid and ethanol in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of ethyl 3-methylsulfanylbenzoate and water. The purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methylsulfanylbenzoate has been found to have potential applications in scientific research. It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. It has also been studied for its potential use in the development of new materials, such as polymers and coatings.
Eigenschaften
CAS-Nummer |
1442-02-0 |
|---|---|
Produktname |
Ethyl 3-methylsulfanylbenzoate |
Molekularformel |
C10H12O2S |
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
ethyl 3-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H12O2S/c1-3-12-10(11)8-5-4-6-9(7-8)13-2/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
DXATWXQPWLCGPA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)SC |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)SC |
Andere CAS-Nummern |
1442-02-0 |
Synonyme |
ethyl 3-methylsulfanylbenzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



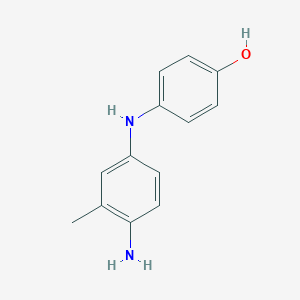
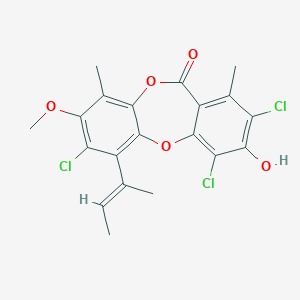
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)
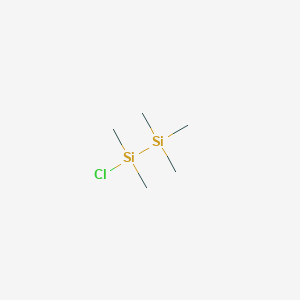
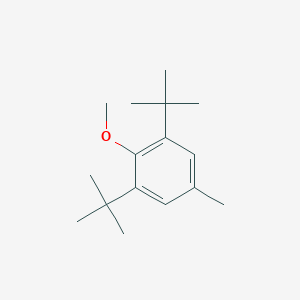
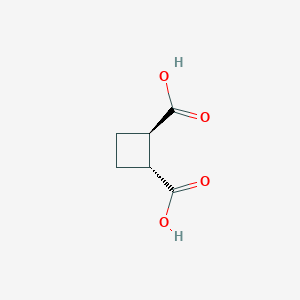
![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)
